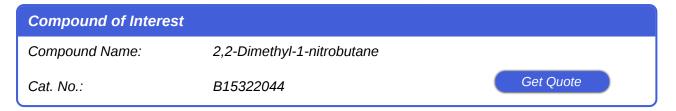


Technical Guide: 2,2-Dimethyl-1-nitrobutane Physicochemical Profile and Synthetic Considerations

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for **2,2-Dimethyl-1-nitrobutane** is publicly available. This guide is based on established chemical principles and data from structurally related compounds. All properties and protocols should be considered theoretical and require experimental validation.

Introduction

2,2-Dimethyl-1-nitrobutane is a nitroalkane derivative of neohexane. The introduction of the nitro group onto the 2,2-dimethylbutane backbone imparts significant changes in polarity and reactivity compared to the parent alkane. This document provides an in-depth overview of the inferred physical and chemical properties of **2,2-Dimethyl-1-nitrobutane**, a plausible synthetic route, and expected reactivity, targeting professionals in research and drug development.

Physicochemical Properties

Quantitative experimental data for **2,2-Dimethyl-1-nitrobutane** is not readily available. The following table presents estimated properties based on the known values of 2,2-dimethylbutane[1][2] and the predictable influence of a terminal nitro group.



Property	Estimated Value	Basis of Estimation
Molecular Formula	C ₆ H ₁₃ NO ₂	Structural analysis
Molecular Weight	131.17 g/mol	Calculated from the molecular formula[3][4][5][6]
Appearance	Colorless to pale yellow liquid	Typical for aliphatic nitro compounds
Boiling Point	165-185 °C	The polar nitro group introduces strong dipole-dipole interactions, significantly increasing the boiling point from that of 2,2-dimethylbutane (49.7°C)[1].
Melting Point	< -20 °C	The bulky tert-butyl group may disrupt crystal lattice packing, leading to a low melting point.
Density	~0.95 g/mL	The addition of the heavier nitro group increases the density compared to 2,2-dimethylbutane (0.649 g/mL) [1].
Water Solubility	Slightly soluble	The polar nitro group enhances water solubility compared to the parent alkane, but the C6 alkyl chain limits it.
LogP	~2.1	Estimated based on the contribution of the nitro group and the alkyl chain.

Synthesis and Experimental Protocols



The synthesis of **2,2-Dimethyl-1-nitrobutane** can be achieved via nucleophilic substitution of a suitable haloalkane with a nitrite salt. A detailed, albeit theoretical, experimental protocol is provided below.

General Synthetic Scheme

The reaction proceeds by an SN2 mechanism where the nitrite ion displaces a halide from 1-halo-2,2-dimethylbutane.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1-nitrobutane

Materials:

- 1-Bromo-2,2-dimethylbutane
- Sodium nitrite (NaNO₂)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- · Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

Reaction Setup: A 250 mL round-bottom flask is charged with sodium nitrite (1.2 equivalents)
 and DMSO (100 mL). The mixture is stirred until the salt is fully dissolved.

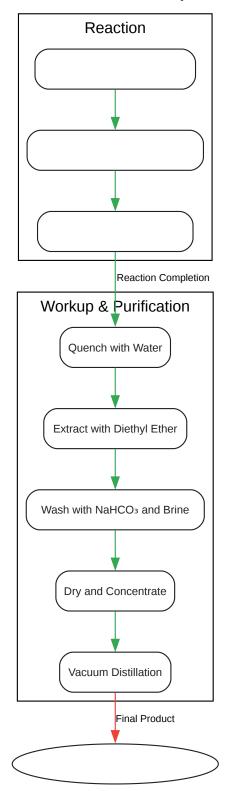


- Addition of Alkyl Halide: 1-Bromo-2,2-dimethylbutane (1.0 equivalent) is added dropwise to the stirred solution at room temperature over 30 minutes.
- Reaction: The reaction mixture is heated to 50°C and stirred for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: After cooling to room temperature, the reaction mixture is poured into 200 mL of icecold deionized water and extracted with diethyl ether (3 x 75 mL).
- Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum fractional distillation to yield 2,2-Dimethyl-1-nitrobutane as a clear liquid.

Synthetic Workflow Diagram



Synthesis Workflow for 2,2-Dimethyl-1-nitrobutane



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Caption: Step-by-step workflow for the synthesis and purification of **2,2-Dimethyl-1- nitrobutane**.

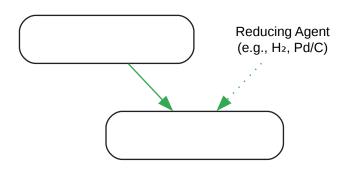
Chemical Reactivity and Potential Applications

The chemical behavior of **2,2-Dimethyl-1-nitrobutane** is dictated by the nitro group.

Reduction to Amine

The nitro group can be readily reduced to the corresponding primary amine, 2,2-dimethyl-1-butanamine, a valuable building block in medicinal chemistry.

Reaction Pathway Diagram:



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Caption: Reduction of **2,2-Dimethyl-1-nitrobutane** to its corresponding amine.

Acidity of α -Protons

The protons on the carbon atom adjacent to the nitro group (α -protons) are acidic and can be removed by a base to form a nitronate anion. This anion is a versatile nucleophile in carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction.

Potential Applications

 Intermediate in Organic Synthesis: Its ability to be converted into an amine or used as a nucleophile makes it a potentially useful intermediate in the synthesis of more complex molecules.



 Solvent Properties: While not extensively studied, its polarity suggests it could serve as a solvent for specific applications.

Safety and Handling

Specific safety data for **2,2-Dimethyl-1-nitrobutane** is not available. However, based on general knowledge of nitroalkanes and the parent alkane, the following precautions are advised:

- Flammability: The compound is expected to be combustible. The parent alkane, 2,2-dimethylbutane, is highly flammable[7][8].
- Toxicity: Nitroalkanes can be toxic upon inhalation, ingestion, or skin contact. Handle in a
 well-ventilated fume hood with appropriate personal protective equipment (PPE), including
 chemically resistant gloves and safety goggles[7].
- Stability: While generally stable, nitroalkanes can decompose at high temperatures to produce toxic nitrogen oxides[7]. Avoid excessive heating and ensure proper storage conditions.

This document serves as a foundational guide to the anticipated properties and chemistry of **2,2-Dimethyl-1-nitrobutane**. All information herein should be supplemented with rigorous experimental investigation.

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